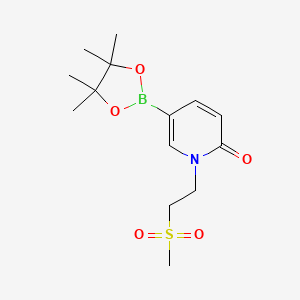1-(2-(methylsulfonyl)ethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
CAS No.: 1083168-89-1
Cat. No.: VC7832780
Molecular Formula: C14H22BNO5S
Molecular Weight: 327.2
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1083168-89-1 |
|---|---|
| Molecular Formula | C14H22BNO5S |
| Molecular Weight | 327.2 |
| IUPAC Name | 1-(2-methylsulfonylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
| Standard InChI | InChI=1S/C14H22BNO5S/c1-13(2)14(3,4)21-15(20-13)11-6-7-12(17)16(10-11)8-9-22(5,18)19/h6-7,10H,8-9H2,1-5H3 |
| Standard InChI Key | IZPSNMTYOLTMTO-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)CCS(=O)(=O)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)CCS(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula is C₁₄H₂₂BNO₅S, with a molecular weight of 327.2 g/mol . Its structure integrates three critical functional groups:
-
A pyridin-2(1H)-one ring, which provides a polar, hydrogen-bonding-capable scaffold.
-
A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a boronic ester known for its stability and utility in Suzuki-Miyaura cross-coupling reactions.
-
A 2-(methylsulfonyl)ethyl substituent, introducing sulfone functionality that enhances solubility and modulates electronic properties .
The spatial arrangement of these groups is critical for the compound’s reactivity. The boronic ester at position 5 of the pyridinone ring facilitates conjugation with aryl halides, while the methylsulfonylethyl group at position 1 influences steric and electronic interactions .
Physicochemical Properties
Key physical properties derived from experimental and predicted data include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 460.1 ± 55.0 °C (Predicted) | |
| Density | 1.22 ± 0.1 g/cm³ (Predicted) | |
| pKa | -0.46 ± 0.70 (Predicted) |
The low predicted pKa suggests moderate acidity, likely attributable to the pyridinone ring’s enolizable proton . The boronic ester’s hydrolytic stability under physiological conditions remains to be fully characterized but is expected to align with similar pinacol boronate derivatives .
Synthesis and Manufacturing
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures
Recommended safety protocols include:
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats .
-
Exposure Control: Use in a fume hood to avoid inhalation of dust or vapors .
-
First Aid: Immediate rinsing with water for eye contact and medical consultation for ingestion .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronic ester group enables this compound to act as a nucleophilic partner in palladium-catalyzed couplings with aryl halides. For example, reaction with 2-bromopyridine could yield biaryl structures prevalent in kinase inhibitors .
Functional Group Transformations
-
Boronic Acid Liberation: Acidic hydrolysis of the pinacol ester generates the free boronic acid, useful in protodeboronation studies or further conjugation .
-
Sulfone Modifications: The methylsulfonyl group can participate in nucleophilic substitutions or serve as a directing group in metalation reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume